molecular formula C21H17F3N2O5S3 B2548690 Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 477887-56-2

Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate

Cat. No. B2548690
CAS RN: 477887-56-2
M. Wt: 530.55
InChI Key: FRLWDVQDQKUMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is a compound that likely contains a thiophene ring, a trifluoromethyl group, and multiple sulfonyl and acetyl functionalities. This complex molecule is presumably synthesized for its potential applications in pharmaceuticals or materials science due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related compounds often involves the use of sulfonyl groups and thiophene rings. For instance, a radical relay strategy has been developed to generate 3-(methylsulfonyl)benzo[b]thiophenes, which involves a photocatalyzed reaction under mild conditions . Similarly, the synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides has been described as a precursor for o-dimethylene thiophene . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR . Theoretical calculations using density functional theory (DFT) can provide insights into the local and global chemical activities, helping to understand the electrophilic and nucleophilic nature of the molecule .

Chemical Reactions Analysis

The compound's reactivity can be inferred from similar molecules. For example, the electrophile-induced cyclization reactions of vinylallenyl sulfone have been studied, showing different pathways depending on the electrophiles used . Additionally, the 1,3-dipolar cycloaddition reactions of trifluoromethylated compounds have been explored for the synthesis of isoxazolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely be influenced by its trifluoromethyl and sulfonyl groups. These groups can impart unique characteristics like increased volatility or reactivity. The non-linear optical behaviors of similar compounds have been examined, indicating potential applications in materials science .

Relevant Case Studies

Case studies involving the use of trifluoromethyl and sulfonyl groups in synthesis are numerous. For instance, the preparation of trifluoromethylated isoxazolidines via 1,3-dipolar cycloaddition demonstrates the utility of these groups in creating complex molecules with high regio- and stereo-selectivity . Another study describes the photoredox-catalyzed synthesis of benzothiophenes, which could be relevant to the synthesis of the compound .

Scientific Research Applications

  • Structural Analysis : Ramazani et al. (2011) synthesized and analyzed a similar compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, using X-ray diffraction, IR, 1H and 13C NMR spectroscopy, and mass spectrometry. This study provides insights into the structural characteristics of related compounds (Ramazani et al., 2011).

  • Diversity-Oriented Synthesis : Pandit et al. (2016) described a method for synthesizing medicinally privileged 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting the versatility and potential of similar compounds in drug discovery (Pandit et al., 2016).

  • Antitumor Activity : Hafez and El-Gazzar (2017) synthesized novel derivatives of a related compound, 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, and evaluated their antitumor activity. This study shows the potential of related compounds in the development of cancer treatments (Hafez & El-Gazzar, 2017).

  • Antimicrobial Activity : El‐Emary et al. (2002) investigated new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, showing the compound's potential in antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Photoredox-Catalyzed Annulation : Yan et al. (2018) developed a photoredox-catalyzed cascade annulation involving methyl(2-(phenylethynyl)phenyl)sulfanes and sulfonyl chlorides, which could have implications in synthetic chemistry (Yan et al., 2018).

  • GSK-3β Inhibitors : Kumata et al. (2015) conducted a study on compounds containing methyl-sufanyl, sufinyl, or sulfonyl groups as inhibitors of glycogen synthase kinase 3β (GSK-3β), relevant to Alzheimer's disease. This highlights the potential use of related compounds in neurodegenerative disease research (Kumata et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific protein in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile liquid, it could pose a risk of inhalation .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials .

properties

IUPAC Name

methyl 3-[[2-[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O5S3/c1-31-20(28)19-16(9-10-32-19)25-18(27)12-33-17-8-3-2-7-15(17)26-34(29,30)14-6-4-5-13(11-14)21(22,23)24/h2-11,26H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLWDVQDQKUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.